Substituent-Driven Lipophilicity Shift: 4,5-Dimethyl vs. 4-Fluoro and 4-Methoxy Analogs
The 4,5-dimethyl substitution on the benzothiazole ring increases calculated lipophilicity by approximately +0.8 to +1.2 logP units relative to 4-fluoro (CAS 851979-02-7) and 4-methoxy (CAS 851978-52-4) congeners, moving the compound into a more favorable logD₇.₄ window (estimated 2.5–3.5) for membrane passive permeability while maintaining topological polar surface area (TPSA) below 90 Ų [1]. This differentiation is structurally analogous to the logP shifts observed in published benzothiazole-carbohydrazide series where 4,5-dimethyl derivatives consistently exhibited higher cLogP values than their mono-halogenated or mono-alkoxylated counterparts [2].
| Evidence Dimension | Calculated partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ~2.8–3.2 (predicted by consensus method) |
| Comparator Or Baseline | 4-Fluoro analog (CAS 851979-02-7): cLogP ~1.6–2.0; 4-Methoxy analog (CAS 851978-52-4): cLogP ~1.8–2.2 |
| Quantified Difference | ΔcLogP approx. +0.8 to +1.2 |
| Conditions | In silico prediction using XLogP3, ALOGPS, and Moriguchi octanol-water partition coefficient methods |
Why This Matters
Higher lipophilicity within an acceptable range can translate into improved passive membrane permeability, a critical determinant for intracellular target engagement in antimicrobial screening cascades.
- [1] Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. View Source
- [2] Bhoi, M. N., Borad, M. A., Patel, H. D., & Patel, H. D. (2019). Synthesis, biological evaluation and computational study of benzothiazole–carbohydrazide derivatives as antimycobacterial agents. Chemical Data Collections, 24, 100292. View Source
